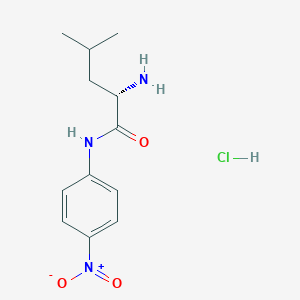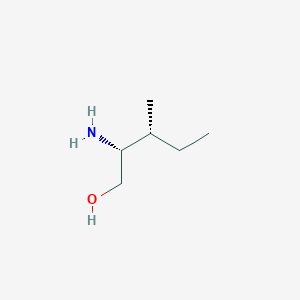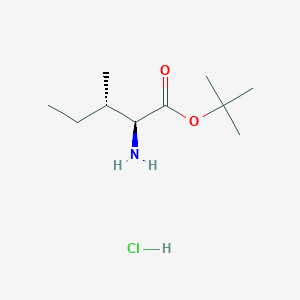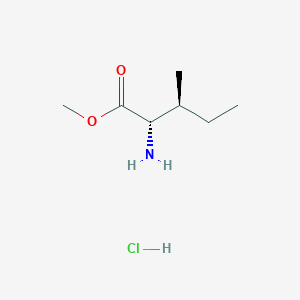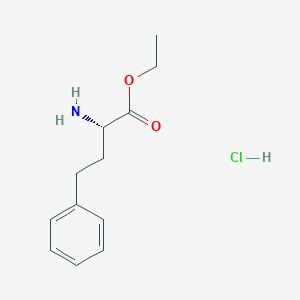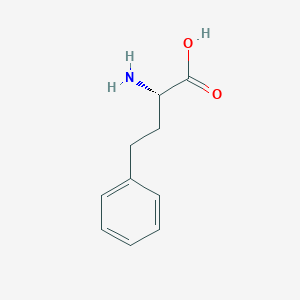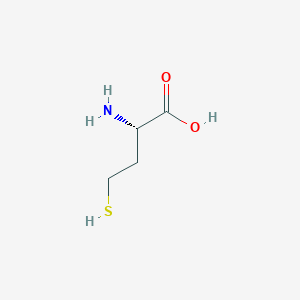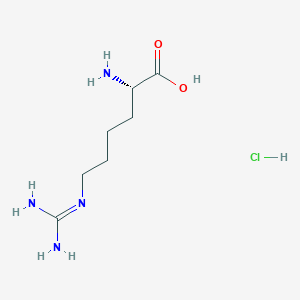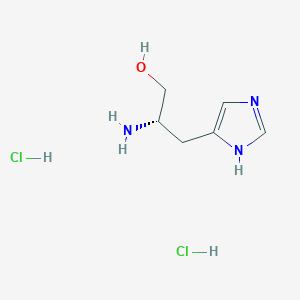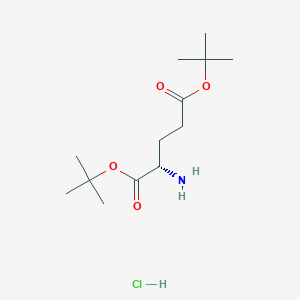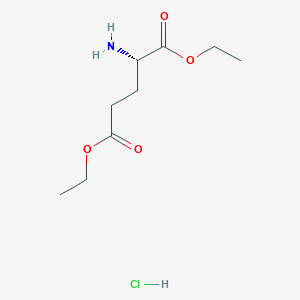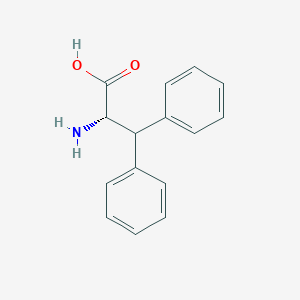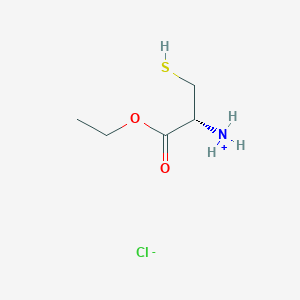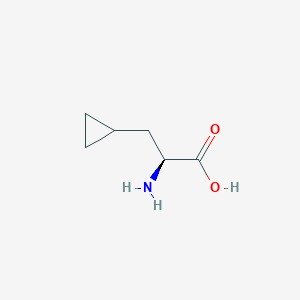
H-Arg-NH2.2HCl
科学研究应用
H-精氨酸-NH2.2HCl 在科学研究中具有广泛的应用,包括:
准备方法
合成路线和反应条件: H-精氨酸-NH2.2HCl 的合成通常涉及在盐酸存在下,L-精氨酸与氨的反应。该反应在受控条件下进行,以确保形成所需的产物。 然后通过结晶纯化所得化合物,以获得高纯度的产物 .
工业生产方法: 在工业环境中,H-精氨酸-NH2.2HCl 的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应参数,以确保产品质量一致。 最终产品经过严格的质量控制措施,以符合行业标准 .
化学反应分析
反应类型: H-精氨酸-NH2.2HCl 经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,具体取决于所使用的氧化剂。
还原: 它可以被还原形成更简单的化合物或中间体。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应.
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成不同的精氨酸衍生物,而还原可以产生更简单的胺 .
作用机制
H-精氨酸-NH2.2HCl 的作用机制涉及它与特定分子靶点和途径的相互作用。作为精氨酸的衍生物,它可以参与各种生化过程,包括一氧化氮的合成,一氧化氮是体内重要的信号分子。 该化合物还可以与酶和受体相互作用,调节它们的活性并影响细胞功能 .
类似化合物:
L-精氨酸: H-精氨酸-NH2.2HCl 的母体氨基酸。
L-鸟氨酸: 另一种与精氨酸具有结构相似性的氨基酸。
L-瓜氨酸: 参与尿素循环的相关氨基酸.
独特性: H-精氨酸-NH2.2HCl 的独特性在于其特定的化学结构,这使其能够参与各种生化反应和过程。 它能够与 DNA 适体形成稳定的复合物,以及在生物活性肽的合成中的应用,使其成为科学研究中的宝贵化合物 .
相似化合物的比较
L-arginine: The parent amino acid from which H-Arg-NH2.2HCl is derived.
L-ornithine: Another amino acid that shares structural similarities with arginine.
L-citrulline: A related amino acid involved in the urea cycle.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of biochemical reactions and processes. Its ability to form stable complexes with DNA aptamers and its use in the synthesis of bioactive peptides make it a valuable compound in scientific research .
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQLFYWIDCFLC-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555514 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14975-30-5 | |
| Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-5-guanidinopentanamide Bishydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is L-Argininamide dihydrochloride used to modify the surface of poly(sebacic acid) (pSA) microspheres?
A: The research article explores a method to functionalize pSA microspheres with targeting ligands for improved drug delivery. L-Argininamide dihydrochloride, possessing a primary amino group, can react with anhydride groups on the surface of pSA microspheres. [] This reaction forms a stable amide bond, effectively attaching the L-Argininamide to the microsphere surface. [] This modification allows for subsequent attachment of other ligands, like biotin, which can then bind to specific targets (e.g., avidin). [] The ability to attach targeting ligands is crucial for enhancing drug delivery to specific organs or cells, potentially increasing efficacy and reducing side effects.
Q2: What analytical techniques were used to confirm the successful attachment of L-Argininamide dihydrochloride to the pSA microspheres?
A: The researchers employed X-ray photoelectron spectroscopy (XPS) to analyze the surface density of argininamide on the modified microspheres. [] XPS detects the presence and quantity of elements on a material's surface, and the appearance of nitrogen signals after modification confirmed the successful attachment of L-Argininamide. [] Additionally, the bulk concentration of L-Argininamide within the microspheres was determined using 1H NMR spectroscopy after dissolving the microspheres in deuterated chloroform (CDCl3). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


